

# Technical Guide: 4-Amino-2-bromopyrimidine-5-carbonitrile

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## Compound of Interest

Compound Name: 4-Amino-2-bromopyrimidine-5-carbonitrile

Cat. No.: B1270783

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CAS Number: 94741-70-5

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Amino-2-bromopyrimidine-5-carbonitrile** is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of an amino group, a bromo substituent, and a carbonitrile moiety on the pyrimidine ring provides multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the available data on **4-Amino-2-bromopyrimidine-5-carbonitrile**, including its physicochemical properties, safety information, and potential applications, with a focus on its role as a precursor in the development of novel therapeutics.

## Physicochemical Properties

A summary of the key physicochemical properties for **4-Amino-2-bromopyrimidine-5-carbonitrile** is presented in the table below. This data has been compiled from various chemical supplier catalogs.<sup>[1][2][3]</sup>

Property	Value	Reference
CAS Number	94741-70-5	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>4</sub>	[1][2]
Molecular Weight	199.01 g/mol	[1][2][3]
Appearance	Solid	
Melting Point	254 °C (decomposes)	[3]
InChI Key	CXYLLFGNJJCJGHM-UHFFFAOYSA-N	[3]
SMILES	<chem>Nc1nc(Br)ncc1C#N</chem>	
Solubility	No data available for specific solvents. General solubility for similar compounds suggests moderate solubility in common organic solvents like DMSO and DMF.	

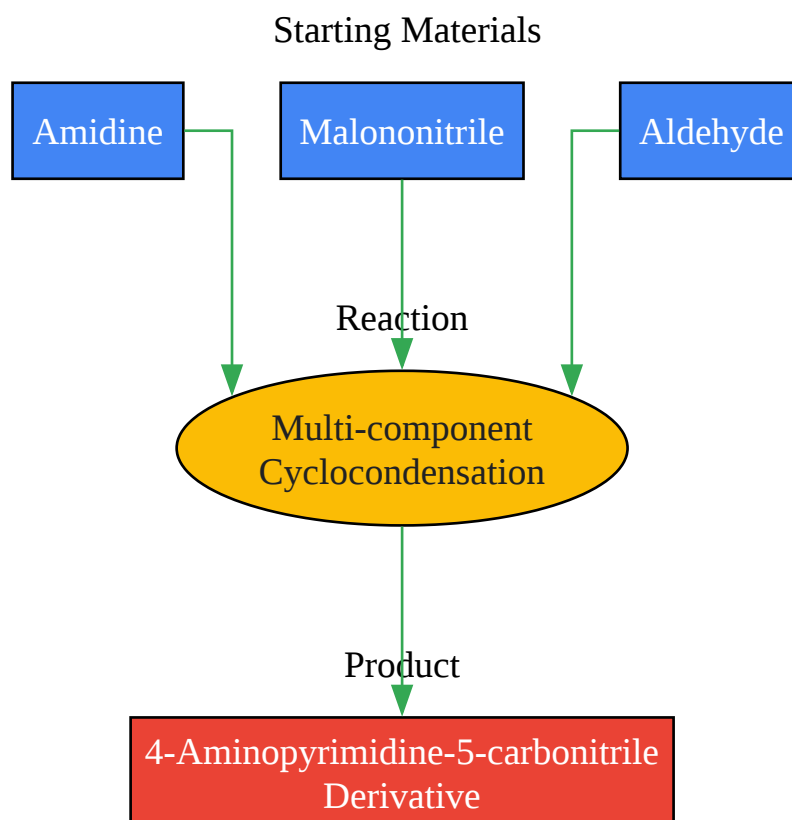
## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Amino-2-bromopyrimidine-5-carbonitrile** is not readily available in the public domain, the synthesis of structurally similar 4-aminopyrimidine-5-carbonitriles has been described. A common approach involves a multi-component reaction. For instance, a three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine can yield 4-amino-5-pyrimidinecarbonitrile derivatives.[4] Another general method for the synthesis of 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[5]

The reactivity of **4-Amino-2-bromopyrimidine-5-carbonitrile** is dictated by its functional groups. The bromine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at this position. The amino group at the 4-position can be acylated, alkylated, or used in cross-coupling reactions to further derivatize the

molecule. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

A potential synthetic workflow for 4-aminopyrimidine-5-carbonitrile derivatives is illustrated in the diagram below.



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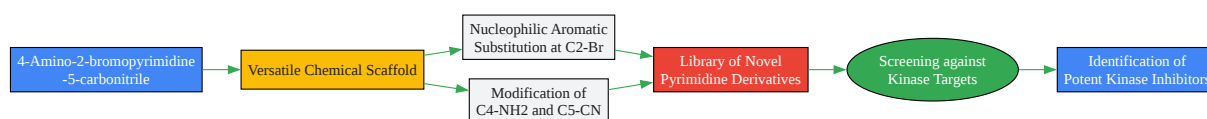
A generalized workflow for the synthesis of 4-aminopyrimidine-5-carbonitrile derivatives.

## Applications in Drug Discovery

The pyrimidine core is a well-established "hinge-binding" motif for kinase inhibitors, with several FDA-approved drugs incorporating this scaffold.[6] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the backbone of the kinase hinge region.[6] The 4-amino group can also participate in hydrogen bonding, further anchoring the molecule in the ATP-binding pocket.

Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. [7] While the specific biological activity of **4-Amino-2-bromopyrimidine-5-carbonitrile** has not been extensively reported, its structural features make it an attractive starting point for the design of inhibitors for a variety of kinases. The bromine atom at the 2-position can be utilized for fragment-based drug discovery approaches, where it can be replaced with various moieties to explore the chemical space around the kinase active site.

The logical relationship for its potential application in kinase inhibitor development is depicted below.



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Logical workflow for the utility of **4-Amino-2-bromopyrimidine-5-carbonitrile** in kinase inhibitor discovery.

## Safety Information

Based on available safety data sheets, **4-Amino-2-bromopyrimidine-5-carbonitrile** is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity	H301: Toxic if swallowed H331: Toxic if inhaled	P261, P264, P270, P271, P301+P310, P304+P340
Skin Corrosion/Irritation	H315: Causes skin irritation	P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity	H335: May cause respiratory irritation	P261, P271, P304+P340, P312
Hazard to the Aquatic Environment	H410: Very toxic to aquatic life with long lasting effects	P273, P391, P501

Researchers and scientists handling this compound should adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

## Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of **4-Amino-2-bromopyrimidine-5-carbonitrile** is not readily available in the reviewed literature. However, a general procedure for the synthesis of related 4-bromopyrimidines is provided below for illustrative purposes. This protocol is adapted from a one-pot reaction method.<sup>[5]</sup>

Representative Protocol for the Synthesis of 4-Bromopyrimidines:

- To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add 10 mmol of the appropriate N-cyanovinylamidine.
- Stir the resulting mixture at 15-20 °C for 2 hours.
- Allow the reaction mixture to stand at room temperature for 1 hour.
- Pour the reaction mixture into crushed ice.

- The precipitated solid is collected by filtration.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield the 4-bromopyrimidine derivative.

Note: This is a generalized protocol and the specific conditions, including the choice of starting materials, reaction time, and purification method, would need to be optimized for the synthesis of **4-Amino-2-bromopyrimidine-5-carbonitrile**.

## Conclusion

**4-Amino-2-bromopyrimidine-5-carbonitrile** is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features and the known activities of related pyrimidine derivatives suggest that it is a promising starting point for medicinal chemistry campaigns. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

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